molecular formula C18H23NO2S B2621456 1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine CAS No. 1396868-89-5

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine

Cat. No. B2621456
CAS RN: 1396868-89-5
M. Wt: 317.45
InChI Key: AGNQAWFPZWUQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine, commonly referred to as 2C-T-7, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, 2C-T-7 has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2C-T-7 is not yet fully understood, but it is believed to interact with the serotonin receptors in the brain. Specifically, it is thought to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are known to be involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-T-7 are complex and varied, but they generally involve alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. These alterations can lead to changes in perception, mood, and thought processes, as well as changes in physiological functions such as heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-T-7 in lab experiments is its unique chemical structure, which allows for the investigation of specific interactions with serotonin receptors. However, one limitation is the potential for variability in the effects of the drug due to differences in individual metabolism and other factors.

Future Directions

There are several potential future directions for research on 2C-T-7, including investigations into its potential therapeutic applications for conditions such as depression, anxiety, and post-traumatic stress disorder. Other potential areas of research include investigations into the mechanisms of action of the drug, as well as investigations into the potential for abuse and addiction. Additionally, further studies may be needed to determine the safety and efficacy of 2C-T-7 for use in human subjects.

Synthesis Methods

The synthesis of 2C-T-7 involves several steps, starting with the reaction of 3,5-dimethoxybenzaldehyde with thiophen-2-yl-magnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding chloride through reaction with thionyl chloride. The final step involves the reaction of the resulting chloride with piperidine to form 2C-T-7.

Scientific Research Applications

2C-T-7 has been the subject of several scientific studies due to its potential therapeutic applications. One study conducted by Vollenweider et al. (1998) investigated the effects of 2C-T-7 on human subjects and found that it produced significant alterations in perception, mood, and thought processes. Another study conducted by Ray et al. (2006) investigated the potential use of 2C-T-7 as a treatment for depression and found that it produced significant antidepressant effects in animal models.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-20-16-10-14(11-17(12-16)21-2)13-19-7-5-15(6-8-19)18-4-3-9-22-18/h3-4,9-12,15H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNQAWFPZWUQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxybenzyl)-4-(thiophen-2-yl)piperidine

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